molecular formula C15H9FO3 B2411279 (2Z)-2-(4-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one CAS No. 139311-84-5

(2Z)-2-(4-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B2411279
CAS No.: 139311-84-5
M. Wt: 256.232
InChI Key: LRUJRAQGJJEHMX-UHFFFAOYSA-N
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Description

(2Z)-2-(4-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C15H9FO3 and its molecular weight is 256.232. The purity is usually 95%.
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Scientific Research Applications

Vibrational and Electronic Properties

  • The vibrational and electronic properties of related benzofuran derivatives have been investigated using experimental techniques and theoretical methods. For example, a study focused on (Z)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one, examining its vibrational frequencies and electronic absorption spectra, which are crucial for understanding its chemical behavior and potential applications (Veeraiah et al., 2012).

Synthesis Methods

  • Novel synthesis methods for benzofuran derivatives have been developed, such as the first total synthesis of a 2-isopropyliden-2H-benzofuran-3-one derivative isolated from Verbesina luetzelburgii (Pergomet et al., 2017).
  • Additionally, methods for synthesizing benzofuran derivatives with specific structural features, such as spirocyclic sigma1 receptor ligands, have been reported (Maestrup et al., 2009).

Photoreactions and Electrochemical Studies

  • Photoreactions of benzofuran derivatives have been studied, providing insights into their potential in light-induced applications. For instance, research on 3-diazo-3H-benzofuran-2-one highlighted its photoreactivity and the formation of specific compounds upon light exposure (Chiang et al., 2003).
  • Electrochemical studies have also been conducted, such as the investigation of the electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of benzofuran derivatives, leading to new insights into their electrochemical behavior (Moghaddam et al., 2006).

Crystallographic and Structural Analysis

  • Crystallographic studies have been performed to understand the structural aspects of benzofuran derivatives, which are essential for their potential applications in materials science and medicinal chemistry. For example, a study on 4,5-bis(4-fluorophenyl)-5-hydroxy-3-(2-methylpropanoyl)-1-phenylpyrrolidin-2-one provided detailed crystallographic data (Huang & Zhou, 2011).

Biological Activities

  • Some studies have explored the biological activities of benzofuran derivatives. For instance, new benzofuran derivatives with anti-inflammatory activity were identified in Liriope spicata var. prolifera, indicating the potential pharmacological applications of these compounds (Hu et al., 2011).

Properties

IUPAC Name

(2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FO3/c16-10-3-1-9(2-4-10)7-14-15(18)12-6-5-11(17)8-13(12)19-14/h1-8,17H/b14-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUJRAQGJJEHMX-AUWJEWJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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